Purity Baseline and Sublimation-Derived Metal Reduction Versus Raw Monomers
The sublimation-purified HAdMA product is certified at ≥99.0% purity by GC, with a melting point range of 89.0–93.0 °C . In contrast, 1-adamantyl methacrylate (AdMA), one of the closest commercially available analogs, is typically supplied at >98.0% purity (GC) and is a low-melting solid (29–31 °C) that often requires MEHQ stabilizer addition . Sublimation purification, as described in the patent literature for adamantyl methacrylates, is specifically designed to remove both sublimable organic impurities (adamantane, adamantanone) and trace metal contaminants that are detrimental to semiconductor lithography and cannot be eliminated by simple distillation [1]. This purity differential directly impacts defect density and resist yield.
| Evidence Dimension | Purity (GC) and melting point |
|---|---|
| Target Compound Data | ≥99.0% (GC); m.p. 89.0–93.0 °C |
| Comparator Or Baseline | 1-Adamantyl methacrylate: >98.0% (GC); m.p. 29–31 °C |
| Quantified Difference | +1% absolute purity; +60 °C melting point (solid state advantage) |
| Conditions | GC purity analysis per vendor certificates; melting point by standard capillary method |
Why This Matters
Higher purity and solid physical form with a well-defined melting point simplify handling, reduce impurity-driven defectivity, and eliminate liquid-handling and inhibitor-removal steps required for AdMA.
- [1] Yamamoto, H., Yamaguchi, M., & Kikuchi, H. (2005). US Patent 6,852,885 – Production method of high purity organic compound. Tokuyama Corp. Filed Jan 26, 2001. Describes removal of sublimable impurities and metal components from adamantyl (meth)acrylates. View Source
